![molecular formula C19H28N6O3 B2572603 3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 916029-72-6](/img/structure/B2572603.png)
3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H28N6O3 and its molecular weight is 388.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Research
Research on related compounds, such as theophylline derivatives, has shown their effectiveness as bronchodilators and anti-allergic compounds in both animal and clinical studies. For instance, a study evaluating the effectiveness of a theophylline derivative in blocking exercise-induced bronchospasm in asthmatic patients demonstrated its potential as a bronchodilator, improving asthma disability scores and increasing FEV1 (Cho Yw et al., 1981)[https://consensus.app/papers/doubleblind-placebocontrolled-evaluation-yw/13dcee63372b5c459796ab6f1ee085ac/?utm_source=chatgpt].
Biochemical Research
Research into the biochemical mechanisms and effects of compounds on cellular and molecular levels is crucial. For example, mycophenolate mofetil, a morpholinoethyl ester prodrug of mycophenolic acid, has been studied for its immunosuppressive properties. It acts as an uncompetitive reversible inhibitor of inosine monophosphate dehydrogenase, critical in the de novo synthesis of purine nucleotides, showing efficacy in reducing the incidence of acute rejection in organ transplant recipients (A. Bardsley-Elliot et al., 1999)[https://consensus.app/papers/mycophenolate-mofetil-bardsleyelliot/309f20c6f1c05a17a0538824fd565fa3/?utm_source=chatgpt].
Metabolic and Microbial Interactions
Understanding the metabolic pathways and microbial interactions of compounds can inform their therapeutic and clinical applications. For instance, the identification of imidazole propionate, a microbially produced metabolite from histidine, highlights the interplay between diet, gut microbiota, and metabolic diseases such as type 2 diabetes (A. Koh et al., 2018)[https://consensus.app/papers/microbially-produced-imidazole-propionate-impairs-koh/c6b5a55a0fd654d29f1debd4a50f84a7/?utm_source=chatgpt]. This research suggests that microbial metabolites can influence disease pathogenesis through mechanisms such as impairing insulin signaling.
Genetic Disorders and Enzymatic Deficiencies
Investigations into genetic disorders and enzymatic deficiencies have revealed the importance of purine biosynthesis in human health. For example, AICA-ribosiduria, caused by mutations in the ATIC gene, leads to excessive excretion of AICA-riboside and significant neurological defects. This highlights the critical role of enzymes in purine biosynthesis and the potential for compounds that interact with these pathways to influence health outcomes (S. Marie et al., 2004)[https://consensus.app/papers/aicaribosiduria-novel-neurologically-devastating-error-marie/88c28a3c048d5025865cbc4e05aa6f6b/?utm_source=chatgpt].
Propriétés
IUPAC Name |
4,7-dimethyl-2-(2-methylpropyl)-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-13(2)11-25-17(26)15-16(21(4)19(25)27)20-18-23(14(3)12-24(15)18)6-5-22-7-9-28-10-8-22/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJFXKCHZKVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2572521.png)
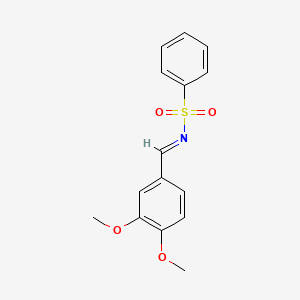
![(Z)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2572524.png)
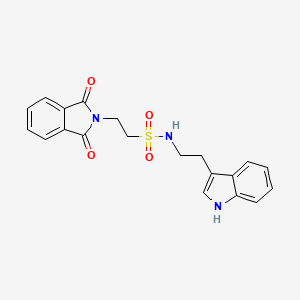
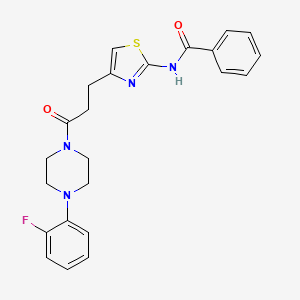


![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)
![5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2572535.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2572537.png)
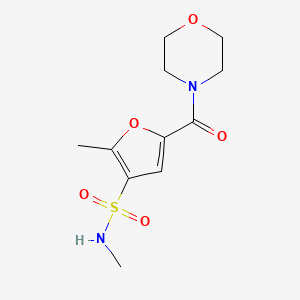
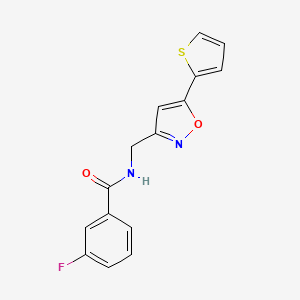
![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)
